molecular formula C20H16N6O4 B3300021 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide CAS No. 899966-67-7

4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide

Cat. No.: B3300021
CAS No.: 899966-67-7
M. Wt: 404.4 g/mol
InChI Key: CMFZSEIXXYWANP-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 1 and a 3-nitrobenzamide moiety at position 5. This structure combines a heterocyclic scaffold with electron-withdrawing (nitro) and lipophilic (methyl) substituents, which are critical for modulating physicochemical properties and biological activity.

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-12-3-7-15(8-4-12)25-18-16(10-22-25)20(28)24(11-21-18)23-19(27)14-6-5-13(2)17(9-14)26(29)30/h3-11H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFZSEIXXYWANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, formamide, and formic acid . Major products formed from these reactions include pyrazolo[3,4-d]pyrimidine derivatives and their substituted analogs .

Scientific Research Applications

4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Core Structure Variations
  • Target Compound : Pyrazolo[3,4-d]pyrimidin-4-one core.
  • Compound : Pyrazolo[3,4-d]pyrimidin core fused with a chromen-2-yl group, introducing additional aromaticity .
  • Compound: Hybrid structure with a thieno[3,2-d]pyrimidine moiety, enhancing π-electron delocalization .
  • Compound : Pyrimido[4,5-d]pyrimidin-4(1H)-one core, differing in ring fusion and electronic properties .
Substituent Analysis
Position Target Compound Compound Compound
1 4-methylphenyl 3-chlorophenyl 4-methylphenyl
5 3-nitrobenzamide 2-(trifluoromethyl)benzamide 4-methylbenzoyl
  • Nitro vs. Trifluoromethyl : The nitro group (target) is strongly electron-withdrawing, while trifluoromethyl () offers moderate electronegativity and lipophilicity.
  • Methyl vs. Chloro : The 4-methylphenyl group (target) enhances lipophilicity compared to 3-chlorophenyl (), which may improve membrane permeability.

Physicochemical Properties

Property Target Compound (Estimated) Compound Compound
Molecular Weight ~508.53 g/mol 589.1 g/mol ~477.88 g/mol
Melting Point Not reported 175–178°C Not reported
Key Functional Groups 3-nitro, 4-methyl Sulfonamide, chromenyl 2-CF3, 3-Cl
  • The target’s nitro group may reduce solubility compared to sulfonamide () but enhance π-π stacking in biological targets.
  • Higher molecular weight in (589.1 g/mol) suggests reduced bioavailability compared to the target (~508.53 g/mol).

Biological Activity

4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer research and antimicrobial development.

Anticancer Properties

Research indicates that 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 3.79 µM.
  • HCT-116 (Colorectal Cancer) : Exhibited a TGI of 12.50 µM.
  • HepG-2 (Liver Cancer) : Showed an LC50 of 42.30 µM.

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and exhibited significant inhibition, indicating its potential as a candidate for new antibiotic development .

Antileishmanial and Antimalarial Activities

The compound has also been evaluated for antileishmanial and antimalarial activities. In vitro studies revealed potent effects against Leishmania species and Plasmodium falciparum, suggesting its utility in treating these parasitic infections .

The mechanism by which 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Protein Kinases : Similar compounds in the pyrazolo family have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnticancer3.79
Compound BAntimicrobialN/A
Compound CAntileishmanialN/A

This table highlights the biological activities and potency of similar compounds in comparison to 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against MCF-7 and HCT-116 cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide

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